4-Chloro-2-ethoxypyridine
Description
4-Chloro-2-ethoxypyridine (CAS 52311-50-9) is a pyridine derivative featuring a chlorine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 2-position of the aromatic ring. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (ethoxy) substituents, which influence its electronic properties and reactivity. Pyridine derivatives are pivotal in medicinal chemistry and materials science, often serving as intermediates for synthesizing pharmaceuticals, agrochemicals, and ligands for catalysis.
Properties
IUPAC Name |
4-chloro-2-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSONVLDQZMCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649902 | |
| Record name | 4-Chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856851-45-1 | |
| Record name | 4-Chloro-2-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Chloro-2-ethoxypyridine involves the regioselective lithiation of 3-chloro-2-ethoxypyridine. This process is followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at low temperatures (−78 °C). The reaction mixture is then heated to 75 °C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxypyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the chlorine atom with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide can yield 2-ethoxypyridine derivatives.
Scientific Research Applications
4-Chloro-2-ethoxypyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxypyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following pyridine derivatives share structural similarities with 4-Chloro-2-ethoxypyridine, differing in substituents, positions, or functional groups:
Physicochemical Properties
- The ethoxy group may lower melting points compared to halogenated analogs due to reduced crystallinity.
- Solubility: The ethoxy substituent likely enhances solubility in polar organic solvents (e.g., ethanol, DCM) compared to non-polar substituents like methyl or trifluoromethyl .
- Stability : The chloro group at the 4-position may increase resistance to electrophilic substitution, while the ethoxy group at the 2-position could render the compound susceptible to acid-catalyzed cleavage.
Biological Activity
4-Chloro-2-ethoxypyridine (CAS Number: 856851-45-1) is an organic compound characterized by a pyridine ring with a chlorine atom at the fourth position and an ethoxy group at the second position. Its molecular formula is C7H8ClN, and it has a molecular weight of approximately 155.6 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit specific enzymes associated with bacterial growth, suggesting potential applications as an antimicrobial agent. The compound's structural similarity to known pharmaceutical agents enhances its relevance in medicinal chemistry, particularly in developing new antimicrobial therapies.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes involved in various biological pathways. For instance, studies have focused on its interaction with nucleophiles and electrophiles, which may elucidate its potential as a precursor for more complex compounds with specific biological targets, such as enzymes or receptors in microbial cells.
Applications in Agrochemicals
This compound is also utilized in developing agrochemicals due to its biological activity against pests. Its efficacy in this area underscores its importance in agricultural chemistry, where it can be employed to enhance crop protection strategies.
Synthesis and Characterization
The synthesis of this compound typically involves regioselective lithiation followed by treatment with aryl- and alkylmagnesium halides. This process has been adapted into continuous flow setups for efficient production of key intermediates used in pharmaceuticals.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C7H8ClN | Chlorine at the fourth position | Antimicrobial properties |
| 4-Chloro-2-methoxypyridine | C7H8ClN | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
| 2-Chloro-4-ethoxypyridine | C7H8ClN | Chlorine at the second position | Limited data available |
| 3-Chloro-2-ethoxypyridine | C7H8ClN | Chlorine at the third position | Limited data available |
This table highlights the unique combination of substituents on the pyridine ring that influences both chemical reactivity and biological properties.
Research Findings
Recent studies have explored the potential of this compound as a candidate for further development into therapeutic agents targeting bacterial infections. Its promising enzyme inhibition profile suggests that it could serve as a lead compound for drug discovery efforts aimed at combating resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
